molecular formula C24H23N3O4S B11425373 2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11425373
M. Wt: 449.5 g/mol
InChI Key: JFUDKSCELSXUAY-UHFFFAOYSA-N
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Description

2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a thiophene ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the phenyl, thiophene, and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N3O4S/c1-2-31-19-12-10-17(11-13-19)25-22(28)15-21-23(29)27(18-7-4-3-5-8-18)24(30)26(21)16-20-9-6-14-32-20/h3-14,21H,2,15-16H2,1H3,(H,25,28)

InChI Key

JFUDKSCELSXUAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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